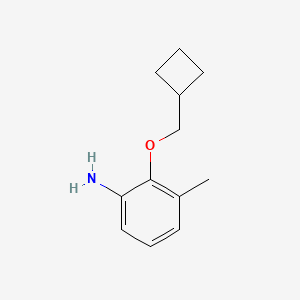

2-(Cyclobutylmethoxy)-3-methylaniline

描述

属性

IUPAC Name |

2-(cyclobutylmethoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-2-7-11(13)12(9)14-8-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCIWKFHZZGXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OCC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-3-methylaniline typically involves the following steps:

Preparation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutanone using a reducing agent such as sodium borohydride.

Formation of Cyclobutylmethoxy Group: Cyclobutylmethanol is then reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.

Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-methoxyaniline under basic conditions to form 2-(Cyclobutylmethoxy)-3-methylaniline.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: 2-(Cyclobutylmethoxy)-3-methylaniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

**

生物活性

2-(Cyclobutylmethoxy)-3-methylaniline is a compound with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and data related to its biological effects, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C12H17NO2

- Molecular Weight : 205.27 g/mol

- CAS Number : Not specifically listed in available databases but can be referenced through chemical catalogs.

Biological Activity Overview

Research into the biological activity of 2-(Cyclobutylmethoxy)-3-methylaniline indicates several areas of interest:

The biological activity of 2-(Cyclobutylmethoxy)-3-methylaniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

- Receptor Modulation : It is hypothesized that this compound could bind to various receptors, influencing signal transduction pathways critical for cellular functions.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells, a common pathway for many diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibition of cell proliferation in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antimicrobial Study :

- A study conducted on various derivatives of aniline, including 2-(Cyclobutylmethoxy)-3-methylaniline, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the cyclobutyl group in enhancing membrane permeability, thus increasing efficacy.

-

Cancer Research :

- In vitro assays indicated that compounds structurally related to 2-(Cyclobutylmethoxy)-3-methylaniline inhibited the growth of breast cancer cell lines by inducing apoptosis. Further research is needed to confirm these effects specifically for this compound.

-

Neuroprotection :

- Research on neuroprotective agents has identified certain anilines as potential treatments for neurodegenerative diseases like Alzheimer's. 2-(Cyclobutylmethoxy)-3-methylaniline's ability to reduce oxidative stress could be a focal point for future studies aimed at understanding its therapeutic applications.

相似化合物的比较

Physicochemical Properties

Recommendations for Further Research:

Database Searches : Consult authoritative sources like SciFinder, Reaxys, or PubChem for experimental data on 2-(Cyclobutylmethoxy)-3-methylaniline .

Synthetic Studies : Compare synthetic routes (e.g., alkylation of 3-methylaniline with cyclobutylmethyl halides vs. methods in ).

Computational Modeling : Use DFT calculations to predict properties (e.g., logP, dipole moment) and contrast with analogues.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。